1-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are increasingly used in drug development due to their unique reactivity stemming from high ring strain. The oxidation of methylene groups adjacent to cyclopropanes is a direct approach to carbonylcyclopropanes, facilitating synthetic routes that meet the principles of atom economy. This highlights the potential of cyclopropane derivatives in rational drug design and as precursors for more complex molecules in synthetic organic chemistry (Sedenkova et al., 2018).
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives are key scaffolds in medicinal chemistry, with applications ranging from the treatment of depression, psychosis, and anxiety to being potential candidates for antimicrobial agents. The versatility of the piperazine ring allows for the development of compounds with a broad spectrum of biological activities. The N-dealkylation of arylpiperazine derivatives, leading to 1-aryl-piperazines, is a significant metabolic pathway affecting the pharmacokinetics and pharmacodynamics of these drugs. Understanding the metabolism and disposition of these derivatives is crucial for their development and therapeutic application (Caccia, 2007).
Properties
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-12-8-10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYUXCTMPFPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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